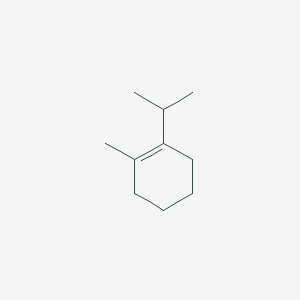
1-Menthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Menthene is a terpene that is found in various essential oils, including peppermint, eucalyptus, and pennyroyal. It is a cyclic monoterpene that has a characteristic minty odor and is commonly used in the food and cosmetic industries. In recent years, 1-menthene has gained significant attention in the scientific community due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1-menthene is not fully understood. However, it is believed to act on various receptors in the body, including the GABA receptor, which is involved in anxiety and sedation.
Biochemical and Physiological Effects:
1-Menthene has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have antimicrobial effects by disrupting the cell membrane of microorganisms. Moreover, it has been found to have anxiolytic and sedative effects by increasing the activity of the GABA receptor.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-menthene in lab experiments is its availability. It is a commonly found compound in various essential oils, making it easily accessible. Additionally, it has a low toxicity profile, making it safe for use in lab experiments. However, one of the limitations of using 1-menthene is its volatility. It can evaporate quickly, making it difficult to control the concentration of the compound in experiments.
Future Directions
There are various future directions for research on 1-menthene. One potential direction is to investigate its potential as an anti-cancer agent. It has been found to have cytotoxic effects on various cancer cell lines, making it a promising candidate for further research. Additionally, its anxiolytic and sedative effects make it a potential candidate for the treatment of anxiety disorders. Further research is needed to elucidate its mechanism of action and its potential therapeutic uses.
Synthesis Methods
1-Menthene can be synthesized through various methods, including steam distillation, fractional distillation, and extraction. The most common method of synthesis is through the steam distillation of peppermint oil. This process involves heating the peppermint oil under high pressure to release the 1-menthene.
Scientific Research Applications
1-Menthene has been extensively studied for its potential therapeutic properties. It has been found to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been found to have anxiolytic and sedative effects.
properties
CAS RN |
11028-39-0 |
|---|---|
Product Name |
1-Menthene |
Molecular Formula |
C32H62O4S |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
1-methyl-2-propan-2-ylcyclohexene |
InChI |
InChI=1S/C10H18/c1-8(2)10-7-5-4-6-9(10)3/h8H,4-7H2,1-3H3 |
InChI Key |
JXMFWIFYAPYINL-UHFFFAOYSA-N |
SMILES |
CC1=C(CCCC1)C(C)C |
Canonical SMILES |
CC1=C(CCCC1)C(C)C |
Other CAS RN |
15582-48-6 |
synonyms |
1-menthene o-menthene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



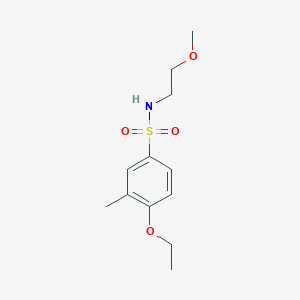



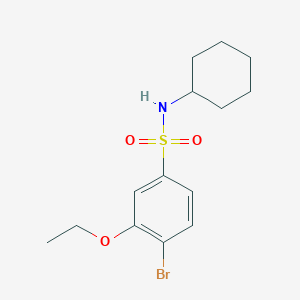
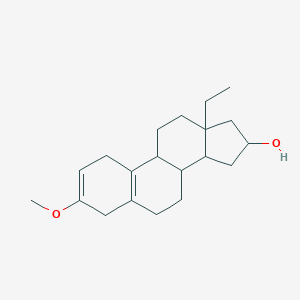
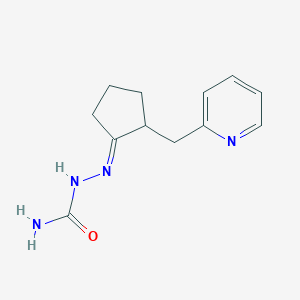



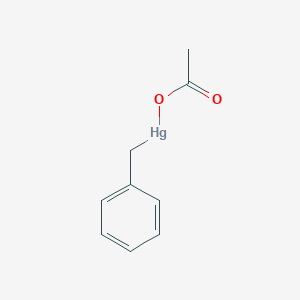
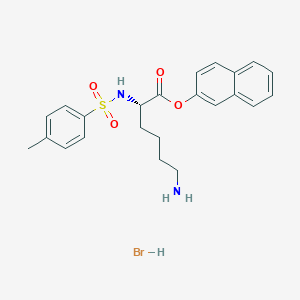
![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)